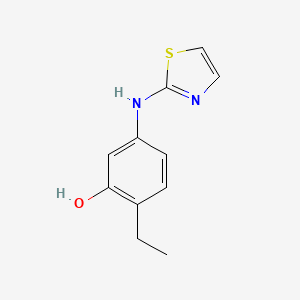
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is an organic compound that belongs to the class of pyrroles. It is characterized by a pyrrole ring substituted with a furfuryl group at the nitrogen atom and a carboxylic acid group at the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of furfurylamine with pyrrole-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated pyrrole derivatives .
Applications De Recherche Scientifique
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Furfurylpyrrole: Similar in structure but lacks the carboxylic acid group.
Pyrrole-2-carboxylic acid: Similar but does not have the furfuryl group.
2-Furfurylpyrrole: Another related compound with a different substitution pattern
Uniqueness
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is unique due to the presence of both the furfuryl and carboxylic acid groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) |
Clé InChI |
WNYFZQASBPBXQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C(=O)O)CC2=CC=CO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Rac-2-[1-(2,3-difluoro-phenyl)-propyl]-4,5-dihydro-1h-imidazole](/img/structure/B8432593.png)



